molecular formula C6H4N2O2 B15261063 6H,7H-Furo[2,3-d]pyridazin-7-one

6H,7H-Furo[2,3-d]pyridazin-7-one

Cat. No.: B15261063
M. Wt: 136.11 g/mol
InChI Key: WYDBBQWXMMHRGF-UHFFFAOYSA-N
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Description

6H,7H-Furo[2,3-d]pyridazin-7-one (CAS 13177-73-6) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chemical scaffold for the synthesis of novel bioactive molecules. Pyridazine derivatives, including this core structure, are extensively investigated for their diverse pharmacological potential, which encompasses anticonvulsant and anti-inflammatory activities . This compound provides a privileged structure for designing new therapeutic agents. Research into analogous pyrrolo[2,3-d]pyridazin-7-one derivatives has demonstrated their promise as potent inhibitors of key signaling pathways, such as the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is a validated target for treating inflammatory and necroptosis-related diseases . The structural features of the furopyridazinone core make it a valuable template for developing ATP-competitive kinase inhibitors and other enzyme-targeting molecules . Research Applications: • Medicinal Chemistry: A core building block for designing and synthesizing new small-molecule inhibitors. • Kinase Research: A precursor for compounds targeting kinase enzymes like RIPK1 . • Pharmacological Studies: Used to develop novel agents for investigating neurological and inflammatory pathways . Please Note: This product is intended for research and development purposes only. It is not intended for use in humans or animals, nor for application in diagnostics, drugs, or cosmetics. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-furo[2,3-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDBBQWXMMHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Furo 2,3 D Pyridazin 7 One Core

Classical and Established Synthetic Routes to the Furo[2,3-d]pyridazinone Skeleton

Established methods for synthesizing the furo[2,3-d]pyridazinone core often rely on multi-step sequences starting from well-defined precursors and culminating in the formation of the fused ring system through cyclization reactions.

The synthesis of furo[2,3-d]pyridazinones frequently begins with furan (B31954) derivatives. A common precursor is a 3-aroyl-4,5-dihydrofuran-2(3H)-one, which can be reacted with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring. Another approach involves starting with a substituted furan, such as 2-amino-5-methyl-furan-3,4-dicarbonitrile, and building the pyridazinone ring onto this pre-existing furan core. These multi-step approaches allow for the controlled introduction of various substituents onto the heterocyclic scaffold.

For instance, the synthesis of certain 4,7-disubstituted furo[2,3-d]pyridazines has been documented, highlighting the versatility of these multi-step methods in creating a library of compounds with diverse functionalities. nih.gov

The final and often crucial step in these synthetic sequences is the formation of the pyridazinone ring through cyclization.

A widely employed and robust method for constructing the pyridazinone ring is through the reaction of a suitable dicarbonyl-containing precursor with hydrazine or its derivatives. nih.govtubitak.gov.tr For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones can be refluxed with hydrazine hydrate in ethanol (B145695) to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones. nih.gov This reaction proceeds via the formation of a hydrazone followed by an intramolecular cyclization to furnish the pyridazinone ring.

Similarly, a one-pot, three-step synthesis of pyridazine (B1198779) C-nucleosides utilizes a hydrazine cyclization under neutral conditions. nih.gov This method involves the photooxygenation of a glycosyl furan to form a dicarbonyl intermediate, which is then reduced and cyclized with hydrazine. nih.gov The reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with anhydrous hydrazine is another example that yields a pyrazolo[3,4-d]pyridazine derivative, showcasing the utility of hydrazine in forming pyridazine-fused systems. tubitak.gov.tr

A mixture of a 3-chloropyridazine (B74176) derivative and hydrazine hydrate in dioxane can be heated under reflux to produce a hydrazinylpyridazine, further demonstrating the versatility of hydrazine in these cyclization strategies. nih.gov

Table 1: Examples of Hydrazine Cyclization Strategies

PrecursorReagentConditionsProductYield
3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-oneHydrazine hydrateEthanol, reflux4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-oneNot specified
4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandioneAnhydrous hydrazineNot specified7-hydrazino-3,4-diphenyl-2H-pyrazolo-[3,4-d]-pyridazineNot specified
3-chloropyridazine derivativeHydrazine hydrateDioxane, reflux, 6h4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine55%
Glycosyl enedioneHydrazine in THFTHFPyridazine C-nucleosideGood total yield

Intramolecular lactamization is another key strategy for the formation of the pyridazinone ring. This approach typically involves a furan precursor bearing a nitrogen-containing side chain that can cyclize to form the lactam. While direct examples for the 6H,7H-furo[2,3-d]pyridazin-7-one are not explicitly detailed in the provided context, this method is a fundamental and common practice in heterocyclic chemistry for the synthesis of related lactam-containing fused rings. The general principle involves the cyclization of a carboxylic acid or ester derivative with an appropriately positioned amine or hydrazide function on the furan ring.

Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like furo[2,3-d]pyridazinones. wikipedia.org These reactions involve a series of consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgrsc.org

One example of a domino reaction for the synthesis of a related furo[2,3-d]pyrimidine (B11772683) system involves the three-component condensation of a cyclic 1,3-diketone, an aromatic aldehyde, and an isocyanide. niscpr.res.in This reaction proceeds through a Knoevenagel condensation, followed by a [1+4] cycloaddition or Michael-type addition with the isocyanide to form an iminolactone, which then isomerizes to the final product. niscpr.res.in While this example leads to a furopyrimidine, similar principles can be applied to the synthesis of furopyridazinones.

Enzyme-initiated cascade reactions have also been explored, where a biocatalyst triggers a series of transformations, often with high chemo- and stereoselectivity. rsc.org

Table 2: Comparison of Reaction Types

Reaction TypeKey FeaturesIntermediatesConditions
Domino/Cascade Reaction Multiple consecutive reactions in one pot, high atom economy. wikipedia.orgNot isolated. wikipedia.orgConditions remain unchanged after the initial step. wikipedia.org
One-Pot Procedure Two or more reactions in one pot.Intermediates are not isolated.Allows for the addition of new reagents and change of conditions. wikipedia.org
Multicomponent Reaction Intermolecular domino reactions. wikipedia.orgNot isolated.A single set of reagents and conditions.

Cyclization Reactions for Ring Formation

Advanced and Modern Synthetic Strategies for Furo[2,3-d]pyridazinone Synthesis

Modern synthetic chemistry focuses on developing more efficient, environmentally friendly, and versatile methods for constructing complex molecules. For furo[2,3-d]pyridazinones and related heterocycles, these strategies often involve multicomponent reactions and novel catalytic systems.

One-pot, three-component syntheses have been developed for related furo[2,3-d]pyrimidine systems using water as a solvent, highlighting a green chemistry approach. niscpr.res.innih.gov These reactions often utilize catalysts like low-loading ZrOCl2·8H2O to facilitate the condensation of various starting materials, such as barbituric acid, aldehydes, and isocyanides. nih.gov The advantages of such methods include simple product isolation, good yields, and the avoidance of hazardous solvents and metal catalysts. niscpr.res.inresearchgate.net

The aza-Wittig reaction of iminophosphoranes represents another advanced strategy for synthesizing polysubstituted furo[2,3-d]pyrimidinones under mild conditions. researchgate.net This method offers a straightforward route to complex derivatives. While these examples focus on the furo[2,3-d]pyrimidine core, the underlying principles of multicomponent and advanced catalytic reactions are directly applicable to the synthesis of the furo[2,3-d]pyridazin-7-one scaffold, paving the way for the development of novel and efficient synthetic routes.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

Transition metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic frameworks like furo[2,3-d]pyridazin-7-one. Palladium and copper catalysts, in particular, have proven instrumental in mediating key bond-forming reactions.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Intramolecular Heck-type Reaction: The intramolecular Heck reaction is a powerful method for constructing cyclic and heterocyclic compounds by coupling an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org This reaction can be employed to form the furo[2,3-d]pyridazin-7-one core, offering a strategic advantage in late-stage synthetic routes due to its high functional group tolerance. wikipedia.org The process involves the oxidative addition of an aryl or alkenyl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclized product. wikipedia.org The intramolecular nature of this reaction often leads to enhanced efficiency and regioselectivity compared to its intermolecular counterpart. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is another pivotal palladium-catalyzed transformation for forging carbon-carbon bonds. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org In the context of furo[2,3-d]pyridazin-7-one synthesis, this methodology can be applied to introduce various substituents onto the heterocyclic core, starting from a halogenated pyridazinone precursor. nih.govmdpi.comnih.govresearchgate.net The general catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to furnish the coupled product and regenerate the active catalyst. libretexts.org

Table 1: Overview of Palladium-Catalyzed Reactions in Furo[2,3-d]pyridazin-7-one Synthesis
Reaction TypeKey ReactantsCatalyst System (Typical)Key Bond FormedReference
Intramolecular Heck ReactionAryl/vinyl halide and an alkene within the same moleculePd(0) complex (e.g., Pd(PPh3)4)C-C (ring formation) wikipedia.orglibretexts.org
Suzuki-Miyaura CouplingOrganoboron compound and an organohalidePd(0) complex (e.g., Pd(PPh3)4) with a baseC-C (functionalization) nih.govmdpi.comnih.govresearchgate.net
Copper-Mediated Oxidative Cyclizations

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods. Copper-mediated oxidative cyclizations have been developed for the synthesis of various heterocyclic systems. For instance, a strategy for synthesizing imidazo[1,2-a]pyridines utilizes an inexpensive copper catalyst for tandem imine formation and intramolecular aerobic oxidative C-H bond amination/cyclization. rsc.org While a direct application to this compound is not explicitly detailed in the provided results, the principle of copper-mediated oxidative cyclization represents a plausible synthetic route that could be explored for the construction of this scaffold.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.govorganic-chemistry.org These approaches align with the principles of green chemistry by reducing solvent waste and energy consumption. nih.gov

Several one-pot methodologies have been reported for the synthesis of related fused heterocyclic systems like furo[2,3-d]pyrimidines and pyrrolopyridinones, highlighting the potential for applying these strategies to the furo[2,3-d]pyridazin-7-one core. nih.govnih.gov For example, a one-pot, three-component synthesis of furo[2,3-d]pyrimidines has been developed, demonstrating the power of MCRs in rapidly generating molecular diversity. nih.gov Similarly, a one-pot synthesis of functionalized pyrrolopyridinones has been achieved using in situ generated formimines. nih.gov

Ring-Closure Strategies from Furan or Pyridazinone Precursors

The construction of the furo[2,3-d]pyridazin-7-one scaffold can be achieved through the cyclization of appropriately substituted furan or pyridazinone precursors. This approach involves the formation of one of the heterocyclic rings onto the other pre-existing ring.

For instance, a furan derivative can be subjected to a ring-closure reaction to form the pyridazinone ring. One reported synthesis starts with 5-acetyl-4-cyano-2-methyl-3-ethoxycarbonylfuran, which undergoes thermal cyclocondensation with formic acid and acetic anhydride (B1165640) to yield the furo[2,3-d]pyrimidinone derivative. nih.gov A similar strategy could be envisioned where a furan precursor bearing suitable functional groups reacts with a hydrazine derivative to construct the pyridazinone ring of the furo[2,3-d]pyridazin-7-one system.

Conversely, a pyridazinone precursor can be elaborated to form the fused furan ring. The action of hydrazine hydrate on γ-ketonitrile or γ-ketoacid precursors can lead to the formation of pyridazine derivatives, which can then undergo further transformations. researchgate.net

Table 2: Ring-Closure Strategies for Furo[2,3-d]pyridazinone Synthesis
Starting PrecursorKey Reaction TypeResulting Ring FormedReference
Substituted FuranCyclocondensation with a hydrazine equivalentPyridazinone ring nih.gov
Substituted PyridazinoneIntramolecular cyclizationFuran ring researchgate.net

Precursors and Building Blocks for Furo[2,3-d]pyridazinone Construction

The successful synthesis of the furo[2,3-d]pyridazin-7-one core relies on the availability of suitable precursors and building blocks. These starting materials must contain the necessary functional groups arranged in a way that facilitates the desired ring-forming reactions.

Commonly employed precursors include:

Regioselectivity and Stereoselectivity in Furo[2,3-d]pyridazinone Synthesis

Regioselectivity, the control of the region of a molecule where a chemical reaction occurs, and stereoselectivity, the control of the spatial orientation of the products, are critical aspects in the synthesis of complex molecules like furo[2,3-d]pyridazinones.

In the synthesis of related furo[2,3-b]pyridines, regioselectivity has been demonstrated through successive lithiations and electrophilic trapping, allowing for the controlled functionalization of the heterocyclic core. nih.govfigshare.com The choice of solvent can also play a crucial role in determining the regioselectivity of certain reactions. For instance, in palladium-catalyzed cross-coupling reactions, changing the solvent from THF to DMF can switch the selectivity from a chloride to a triflate group. nih.gov

Stereochemical investigations of tricyclic pyridazinone derivatives have highlighted the importance of the spatial arrangement of atoms for their biological activity. rsc.org Enantiomeric separation of a racemic mixture of a benzocinnolinone derivative revealed that the (S)-enantiomer was twice as potent as the (R)-enantiomer, underscoring the significance of stereochemistry in drug design. rsc.org The absolute configuration of these stereoisomers was determined using theoretical and crystallographic studies. rsc.org

Similarly, in the synthesis of pyrrolo[3,4-d]pyridazinone derivatives, the formation of specific isomers is crucial for their anti-inflammatory and antioxidant activities. nih.gov Molecular docking studies have confirmed that these compounds preferentially bind to the active site of cyclooxygenase-2 (COX-2) in a manner similar to the established drug meloxicam. nih.gov

The table below summarizes key aspects of regioselectivity and stereoselectivity in the synthesis of furo[2,3-d]pyridazinone and related heterocyclic systems.

FeatureDescriptionExample
Regioselectivity Control over the position of chemical reactions on the heterocyclic core.Successive lithiations of furo[3,2-b]pyridines for polyfunctionalization. nih.govfigshare.com
Solvent Effects The choice of solvent influencing the outcome of a reaction.Pd-catalyzed cross-coupling where solvent polarity dictates selectivity between chloride and triflate. nih.gov
Stereoselectivity Control over the 3D arrangement of atoms in the final product.Enantiomeric separation of pyridazinone derivatives leading to isomers with different biological potencies. rsc.org
Biological Impact The importance of specific isomers for desired biological activity.Pyrrolo[3,4-d]pyridazinones showing selective inhibition of COX-2. nih.gov

Green Chemistry Approaches in Furo[2,3-d]pyridazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including furo[2,3-d]pyridazinones, to develop more environmentally benign and sustainable processes. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. vumc.org The synthesis of various heterocyclic compounds, including dihydropyridinones, has been successfully achieved using microwave irradiation. nih.govnih.gov For instance, the reaction of curcumin (B1669340) with primary amines or amine acetates in the presence of Montmorillonite K-10 as a catalyst under microwave irradiation yielded novel 2,3-dihydro-4-pyridinones in just 120 seconds. nih.govnih.gov This method demonstrates a significant reduction in reaction time compared to traditional heating. vumc.org

Solvent-Free Conditions and Alternative Reaction Media (e.g., Ionic Liquids)

The use of solvent-free reaction conditions or alternative, more environmentally friendly reaction media like ionic liquids is a key aspect of green chemistry. Solvent-free synthesis of benzopyrano[2,3-d]pyrimidines has been achieved using a recyclable heterogeneous solid base catalyst. researchgate.net

Ionic liquids, which are salts with low melting points, have been employed as both catalysts and environmentally benign solvents in various organic syntheses. researchgate.net For example, Brønsted acidic ionic liquids have been used to catalyze the three-component synthesis of 4,6-diarylpyrimidin-2(1H)-ones under solvent-free conditions. researchgate.net Pyridinium-based ionic liquids have also been synthesized and utilized to enhance the stability of enzymes like Candida rugosa lipase (B570770) in a methanol-water solvent system. nih.gov

Catalytic Green Methods (e.g., Nanocatalysts)

The development of efficient and recyclable catalysts is central to green chemistry. Recent advances have seen the use of various catalytic systems to promote the synthesis of furo[2,3-d]pyrimidine and related heterocyclic structures. researchgate.net Palladium(II) catalysis has been employed for the synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. researchgate.net

The table below provides examples of green chemistry approaches in the synthesis of furo[2,3-d]pyridazinone and related heterocycles.

Green Chemistry ApproachDescriptionExample
Microwave-Assisted Organic Synthesis (MAOS) Use of microwave energy to accelerate reactions and improve yields.Synthesis of 2,3-dihydro-4-pyridinones in 120 seconds. nih.govnih.gov
Solvent-Free Conditions Conducting reactions without a solvent to reduce waste.Synthesis of benzopyrano[2,3-d]pyrimidines using a solid base catalyst. researchgate.net
Ionic Liquids Use of non-volatile, recyclable salts as reaction media and/or catalysts.Brønsted acidic ionic liquids for the synthesis of pyrimidinones. researchgate.net
Catalytic Green Methods Employment of efficient and recyclable catalysts.Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines. researchgate.net

Sustainable Process Optimization for Efficiency and Atom Economy

A primary goal of green chemistry is to maximize the efficiency of chemical reactions by incorporating as many of the starting material atoms as possible into the final product, a concept known as atom economy. primescholars.comrsc.org Poor atom economy is often a characteristic of fine chemical and pharmaceutical synthesis. primescholars.com

The synthesis of functionalized pyridazines has been explored through multicomponent reactions under pressure and ultrasonication to improve atom economy. researchgate.net By carefully selecting starting materials and reaction conditions, it is possible to design synthetic routes that are more efficient and generate less waste. primescholars.com

Chemical Reactivity and Transformations of 6h,7h Furo 2,3 D Pyridazin 7 One

Reactions at the Furan (B31954) Moiety of the Furo[2,3-d]pyridazinone Scaffold

The furan ring in the furo[2,3-d]pyridazinone system is inherently electron-rich and thus susceptible to electrophilic substitution reactions. The position of attack is governed by the electronic effects of the fused pyridazinone ring and any existing substituents.

Nitration: Electrophilic nitration can be achieved on the furan portion of the fused system. For instance, studies on 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d)pyridazines have demonstrated that nitration occurs on the furan ring, highlighting its reactivity towards strong electrophiles. nih.gov

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. chemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org While direct examples on 6H,7H-furo[2,3-d]pyridazin-7-one are not extensively documented, the successful formylation of analogous electron-rich fused systems, such as furo[2,3-b]pyrroles, strongly suggests that the furan moiety of the furo[2,3-d]pyridazinone scaffold would be reactive under Vilsmeier-Haack conditions. mdpi.com The electrophilic iminium salt attacks the electron-rich furan ring, and subsequent hydrolysis yields the corresponding furan-carbaldehyde. wikipedia.org

Reaction Reagents Product Type Comment
NitrationNitrating agent (e.g., HNO₃/H₂SO₄)Nitro-furo[2,3-d]pyridazinoneAn example of electrophilic substitution on the furan ring. nih.gov
Formylation (Vilsmeier-Haack)POCl₃, DMFFormyl-furo[2,3-d]pyridazinoneA viable method for introducing an aldehyde group onto the furan ring, based on the reactivity of similar heterocycles. chemistrysteps.commdpi.com

Reactions at the Pyridazinone Moiety of the Furo[2,3-d]pyridazinone Scaffold

The pyridazinone ring, in contrast to the furan ring, is characterized by its electron-deficient nature, making it a target for nucleophilic attack. Furthermore, the nitrogen atom of the lactam and the carbonyl group offer sites for various chemical modifications.

N-Alkylation/N-Arylation: The nitrogen atom at the 6-position (N-6) of the pyridazinone ring is a nucleophilic center and can be readily alkylated or arylated. This is a common strategy for introducing structural diversity into pyridazinone-containing compounds.

Nucleophilic Substitution: The pyridazinone ring can undergo nucleophilic substitution reactions, particularly if activated by appropriate leaving groups. For example, in the related furo[2,3-h]cinnolin-3(2H)-one system, which also contains a pyridazinone ring fused to another heterocycle, amination at the C-4 position has been achieved by reacting with hydrazine (B178648). arkat-usa.org This reaction proceeds via an initial addition of the nucleophile to the electron-deficient ring, followed by subsequent steps to yield the substituted product. arkat-usa.org The development of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as kinase inhibitors further underscores that the C-4 position of the pyridazinone ring is a key site for introducing substituents to modulate biological activity. nih.govresearchgate.net

Reaction Site Reaction Type Reagents/Conditions Product Feature
N-6 PositionN-AlkylationAlkyl halide, BaseSubstituent introduced on the pyridazinone nitrogen.
C-4 PositionNucleophilic AminationHydrazine, RefluxIntroduction of an amino group on the pyridazinone ring. arkat-usa.org

Functional Group Interconversions and Modifications within the Furo[2,3-d]pyridazinone System

Beyond reactions on the core heterocyclic rings, the transformation of functional groups attached to the furo[2,3-d]pyridazinone scaffold is a cornerstone for creating diverse analogues.

Ester groups attached to the furo[2,3-d]pyridazinone skeleton can be readily transformed, providing access to other important functional groups.

Ester Hydrolysis: The saponification of an ester, for example, an ethyl ester, to its corresponding carboxylic acid is a fundamental transformation. In the analogous furo[2,3-b]pyridine (B1315467) system, this hydrolysis has been achieved under both basic (e.g., NaOH, LiOH) and acidic conditions. nih.gov The use of an acid-labile tert-butyl ester, which can be cleaved under mild acidic conditions with reagents like trifluoroacetic acid (TFA), offers an alternative strategy that can avoid decomposition of sensitive substrates. nih.gov

Hydrazide Formation: Carboxylic esters can be converted to the corresponding hydrazides by reaction with hydrazine. This transformation has been demonstrated on the related methyl furo[2,3-b]pyrrole-5-carboxylate system, where refluxing with hydrazine in ethanol (B145695) yielded the carboxyhydrazide. mdpi.com These hydrazides are versatile intermediates for the synthesis of further derivatives. mdpi.com

Starting Group Reaction Reagents Product Group
Ester (-COOR)HydrolysisNaOH or TFACarboxylic Acid (-COOH) nih.gov
Ester (-COOR)HydrazinolysisHydrazine, EthanolHydrazide (-CONHNH₂) mdpi.com

Oxidation and reduction reactions allow for the manipulation of the oxidation state of substituents on the furo[2,3-d]pyridazinone core.

Oxidation: The oxidation of alkyl groups, particularly activated methyl groups on the heterocyclic system, is a key method for introducing carbonyl functionality (see section 3.3.3). Furthermore, aldehydes on the furan ring, such as a formyl group introduced via the Vilsmeier-Haack reaction, can be oxidized to the corresponding carboxylic acid. Methods for oxidizing furan aldehydes to furoic acids using various oxidants are well-established. google.com

Reduction: The reduction of the furo[2,3-d]pyridazinone system must be approached with care due to the potential for ring-opening of the furan moiety under harsh conditions. Selective reduction methods would be required to target specific functionalities. For example, catalytic hydrogenation might be employed to reduce a carbon-carbon double bond in a substituent or potentially the double bond within the pyridazinone ring, depending on the catalyst and conditions chosen.

The selective oxidation of an alkyl group, most commonly a methyl group, to an aldehyde is a valuable synthetic transformation that provides a handle for further derivatization.

This conversion remains a challenge due to the potential for over-oxidation to the carboxylic acid. nih.gov However, several methods are available:

Electrochemical Oxidation: Modern electrochemical methods have been developed for the site-selective oxidation of methyl groups on benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the desired aldehyde. This approach avoids the use of harsh chemical oxidants. nih.gov

Chemical Oxidants: Reagents like selenium dioxide (Riley oxidation) are traditionally used for the oxidation of activated methyl groups to aldehydes.

Given the activated nature of alkyl substituents on heterocyclic systems, these methods represent viable pathways for introducing aldehyde functionality to an alkyl-substituted furo[2,3-d]pyridazinone.

The Curtius rearrangement is a powerful and versatile reaction for converting a carboxylic acid into a primary amine, with a stable isocyanate as a key intermediate. nih.govrsc.org This reaction is highly valuable in medicinal chemistry for introducing amine-derived functional groups. nih.govresearchgate.net

The process involves three main steps:

Acyl Azide (B81097) Formation: A carboxylic acid derivative of furo[2,3-d]pyridazinone is first converted into an acyl azide. This is often achieved by treating the corresponding carboxylic acid with an azide source like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov

Rearrangement to Isocyanate: The acyl azide, upon heating, undergoes a thermal decomposition and rearrangement, losing nitrogen gas (N₂) to form an isocyanate. wikipedia.org This rearrangement is a concerted process and proceeds with complete retention of the stereochemistry of the migrating group. nih.govwikipedia.org

Trapping of the Isocyanate: The resulting isocyanate is a reactive electrophile that can be trapped by various nucleophiles to yield a range of stable products. nih.gov

Reaction with water leads to an unstable carbamic acid, which decarboxylates to form a primary amine .

Reaction with an alcohol (e.g., tert-butanol) yields a carbamate (e.g., a Boc-protected amine). wikipedia.org

Reaction with an amine produces a urea derivative.

This reaction has been successfully applied to related pyridazine (B1198779) systems, such as in the synthesis of 2-aminoimidazo[1,2-b]pyridazine derivatives, confirming its utility for functionalizing heterocyclic scaffolds. nih.gov

Starting Material Key Reagent(s) Intermediate Nucleophile Final Product
Furo[2,3-d]pyridazinone-carboxylic acidDPPA or NaN₃Furo[2,3-d]pyridazinone-acyl azide--
Furo[2,3-d]pyridazinone-acyl azideHeat (Δ)Furo[2,3-d]pyridazinone-isocyanateWater (H₂O)Furo[2,3-d]pyridazinone-amine
Furo[2,3-d]pyridazinone-acyl azideHeat (Δ)Furo[2,3-d]pyridazinone-isocyanateAlcohol (R-OH)Furo[2,3-d]pyridazinone-carbamate
Furo[2,3-d]pyridazinone-acyl azideHeat (Δ)Furo[2,3-d]pyridazinone-isocyanateAmine (R-NH₂)Furo[2,3-d]pyridazinone-urea

Ring Transformations Involving the Furo[2,3-d]pyridazinone System

The furo[2,3-d]pyridazinone scaffold possesses the potential for significant structural modifications through various ring transformation reactions. These reactions are valuable in synthetic organic chemistry for creating novel and diverse molecular frameworks from a common starting material.

Detailed investigations into the ring expansion reactions specifically involving the this compound system are not extensively documented in the current scientific literature. However, general methodologies for the expansion of heterocyclic rings, such as the Beckman or Schmidt rearrangements on corresponding ketone derivatives, could theoretically be applied to modified furo[2,3-d]pyridazinones to access larger ring systems. The feasibility and outcomes of such reactions would be highly dependent on the specific substrate and reaction conditions.

Similarly, there is a notable lack of specific examples in the peer-reviewed literature concerning ring contraction reactions of the this compound nucleus. In principle, reactions like the Favorskii rearrangement of an alpha-halo derivative of the pyridazinone ring could potentially lead to a contracted five-membered ring system. harvard.edu Another theoretical avenue for ring contraction could involve photochemical rearrangements, which are known to induce skeletal changes in various heterocyclic compounds. researchgate.netyoutube.comyoutube.com

The interaction of fused furanone systems with nucleophiles can serve as a powerful tool for skeletal reorganization, often proceeding through a sequence of ring opening and subsequent recyclization to afford new heterocyclic structures. Studies on analogous compounds, such as 2H-furo[3,2-b]pyran-2-ones, have demonstrated that the reaction pathway is highly dependent on the nature of the nucleophile employed. beilstein-journals.orgnih.gov

For instance, while reactions with simple aliphatic amines may result in the formation of stable enamines, the use of dinucleophiles like hydrazine and its derivatives can initiate a more complex transformation. beilstein-journals.orgnih.govresearchgate.net In these cases, the reaction is proposed to proceed via an initial nucleophilic attack at a carbonyl group, leading to the opening of the furan ring. The resulting intermediate can then undergo an intramolecular cyclization to furnish a new heterocyclic system, such as a pyrazolone. beilstein-journals.orgnih.gov

Based on these precedents, it is plausible that this compound could undergo similar nucleophile-induced ring-opening and recyclization processes. The pyridazinone moiety contains both nucleophilic (N6) and electrophilic (C7 carbonyl) centers, making it a candidate for such transformations. The specific products formed would be contingent on the nucleophile used and the reaction conditions.

ReagentSubstrateProduct TypeReference
Hydrazine2H-Furo[3,2-b]pyran-2-onePyrazolone beilstein-journals.orgnih.gov
Aliphatic Amines2H-Furo[3,2-b]pyran-2-oneEnamine beilstein-journals.orgnih.gov

Mechanistic Investigations of Furo[2,3-d]pyridazinone Formation and Reactivity

The synthesis of the furo[2,3-d]pyridazinone core typically involves the condensation of a suitably functionalized furan derivative with hydrazine or a substituted hydrazine. A common synthetic route involves the reaction of a 2-furoyl halide or ester with hydrazine. The generally accepted mechanism for this type of reaction proceeds through an initial nucleophilic acyl substitution, where the hydrazine displaces the leaving group on the furoyl moiety to form a hydrazide intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazide attacks the appropriate carbon on the furan ring, and subsequent aromatization (often through dehydration or elimination) to yield the final fused pyridazinone ring system.

Derivatization Strategies and Analogs of 6h,7h Furo 2,3 D Pyridazin 7 One

Synthesis of N-Substituted Furo[2,3-d]pyridazinone Derivatives

Substitution at the nitrogen atom of the pyridazinone ring is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. The introduction of various substituents at this position can influence factors such as solubility, metabolic stability, and receptor binding affinity.

One approach involves the Mannich reaction, where a parent pyridazinone is reacted with formaldehyde (B43269) and a secondary cyclic amine, such as imidazole (B134444) or 1,2,4-triazole. scielo.br This method allows for the introduction of N-heterocyclic methyl groups onto the pyridazinone nitrogen. For example, 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones have been successfully derivatized using this reaction to yield N-(imidazol-1-ylmethyl) and N-(1,2,4-triazol-1-ylmethyl) products. scielo.br

Another key strategy is direct alkylation. Studies on related heterocyclic-fused pyridazinones have shown that introducing an ethyl group at the N-2 position of the pyridazinone ring can be particularly beneficial. nih.gov Structure-activity relationship studies indicated that the presence of an N-ethyl group was associated with a potent and selective biological activity profile. nih.gov

The synthesis of N-substituted derivatives often starts from a suitable aroylpropionic acid, which is cyclized with hydrazine (B178648) hydrate (B1144303) to form the core pyridazinone structure. scielo.brresearchgate.net This intermediate can then undergo further reactions, such as N-acylation or N-alkylation, to introduce the desired substituents.

Table 1: Examples of N-Substituted Pyridazinone Derivatives

Parent Compound Reagents N-Substituent Reference
6-aryl-4,5-dihydro-(2H)-pyridazin-3-one Formaldehyde, Imidazole -(CH2)-Imidazol-1-yl scielo.br
6-aryl-4,5-dihydro-(2H)-pyridazin-3-one Formaldehyde, 1,2,4-Triazole -(CH2)-1,2,4-Triazol-1-yl scielo.br

Functionalization at Carbon Atoms (e.g., Position 3, Position 6)

Modifying the carbon framework of the furo[2,3-d]pyridazinone system is a crucial strategy for developing analogs with diverse properties. Positions such as C3 and C6 (using standard pyridazinone numbering) are common targets for functionalization.

The synthesis often begins with a Friedel-Crafts acylation of a substituted aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid like anhydrous aluminum chloride. scielo.br This reaction yields a substituted 4-oxo-butyric acid, which, upon cyclization with hydrazine hydrate, produces a 6-aryl-pyridazinone. scielo.brresearchgate.net The nature of the starting aromatic compound directly determines the substituent at the C6 position.

Further modifications can be introduced. For instance, nitration of a β-benzoyl propionic acid intermediate before cyclization can introduce a nitro group onto the phenyl ring at position 6. researchgate.net This nitro group can then be reduced to an amino group, which serves as a handle for further derivatization, such as the formation of imines by reacting with various aldehydes. researchgate.net

Table 2: Synthesis of C6-Substituted Pyridazinone Precursors

Starting Material Reagents Intermediate Product Resulting C6-Substituent Reference
Benzene Succinic anhydride, AlCl3 β-Benzoyl propionic acid Phenyl researchgate.net
Substituted aromatics Succinic anhydride, AlCl3 Substituted 4-oxo-butyric acid Substituted aryl scielo.br

Design and Synthesis of Furo[2,3-d]pyridazinone Analogs with Varied Substituents

The design of new furo[2,3-d]pyridazinone analogs is guided by the unique physicochemical properties of the pyridazine (B1198779) ring, which can be modulated by substituents. blumberginstitute.org The pyridazinone core is a versatile scaffold whose properties, including basicity and hydrogen bonding capacity, can be fine-tuned. blumberginstitute.org

Synthetic strategies for creating diverse analogs often involve multi-step sequences. A common theme is the construction of a polysubstituted furan (B31954) ring first, followed by annulation of the pyridazinone ring. For example, a series of furo[2,3-d]pyrimidine (B11772683) analogs, a closely related system, were synthesized starting from an N'-ethylidene acetohydrazide derivative of a furopyrimidinone. nih.gov This intermediate was then reacted with various reagents to introduce different heterocyclic moieties.

Another powerful technique is the aza-Wittig reaction of iminophosphoranes, which has been used to synthesize polysubstituted furo[2,3-d]pyrimidinones under mild conditions. researchgate.net This method allows for the combination of the furo-fused core with other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net The design principle often involves combining known pharmacophores; for instance, merging a 1,3,4-thiadiazole (B1197879) moiety with a furopyrimidine scaffold was hypothesized to yield new chemical entities with enhanced biological potential. nih.gov

Exploration of Related Fused Heterocyclic Systems Containing the Pyridazinone Core

The exploration of related fused heterocyclic systems provides insight into the broader chemical space and potential for isosteric replacement. Several fused systems containing a pyridazine or pyridazinone core have been synthesized and studied.

Imidazo[1,2-b]pyridazines : This ring system is a structural feature in multi-targeted tyrosine kinase inhibitors and RNA splicing modifiers. nih.gov

Pyrrolo[1,2-b]pyridazines : These can be synthesized via cycloaddition reactions of mesoionic münchnones, starting from 3(2H)-pyridazinone acids. researchgate.net

Furo[2,3-b]pyridines : While not a pyridazinone, this closely related furopyridine core is of growing interest. Concise synthetic routes have been developed, often involving nucleophilic aromatic substitution on a 2-halopyridine followed by ring closure, to create functionalized cores for further derivatization. nih.gov

1,2,3-Triazolo[4,5-d]pyridazines : These are formed by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com

Furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazines : These more complex systems are synthesized from furo[3,2-b]pyrrole precursors. The synthesis involves steps like acetylation, thionation, and cyclization with hydrazine to build the fused triazine ring. researchgate.net

These varied heterocyclic systems demonstrate the synthetic versatility of the pyridazinone core and its analogs, allowing for the creation of a wide range of molecular architectures for chemical and biological investigation.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule like 6H,7H-Furo[2,3-d]pyridazin-7-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons on the furan (B31954) and pyridazine (B1198779) rings would be indicative of their electronic environment. For instance, protons on the furan ring would likely appear at a different frequency compared to those on the pyridazine ring. The coupling constants (J) between adjacent protons would help to establish the substitution pattern on each ring.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to trace out the proton networks within the molecule. An HSQC spectrum would link each proton to its directly attached carbon atom. Further confirmation of the connectivity of the molecular fragments would be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds away.

The Nuclear Overhauser Effect (NOE) is a through-space correlation that can be observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments. These experiments would be critical for determining the spatial proximity of protons that are not necessarily connected through chemical bonds, which is vital for confirming the fusion of the furan and pyridazine rings in the correct orientation.

While specific spectral data for this compound is not readily found in public databases, research on related substituted pyrrolo[2,3-d]pyridazinone derivatives provides examples of how these techniques are applied to similar heterocyclic systems.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

A prominent and sharp absorption band would be anticipated for the carbonyl (C=O) stretching vibration of the lactam in the pyridazinone ring, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band would provide insight into the electronic environment of the carbonyl group. The spectrum would also exhibit characteristic bands for the C-O-C stretching of the furan ring and the C=N stretching of the pyridazine ring. The aromatic C-H stretching vibrations would likely be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the rings would appear in the 1400-1600 cm⁻¹ region. The presence of an N-H bond in the pyridazinone ring would give rise to a stretching vibration, the position and shape of which would depend on hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Mass Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a highly precise mass measurement of the molecular ion, which can be used to confirm its molecular formula (C₆H₄N₂O₂). This is achieved by comparing the experimentally measured mass to the calculated exact mass.

Standard mass spectral analysis, often performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), would reveal the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. The observed fragments can be analyzed to corroborate the proposed structure of the fused ring system. For instance, the loss of CO or other small neutral molecules from the parent ion would be characteristic of the pyridazinone and furan rings.

X-ray Crystallography for Solid-State Structure Determination

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared to the calculated theoretical values based on the proposed molecular formula. For this compound (C₆H₄N₂O₂), the theoretical percentages would be calculated and expected to be in close agreement with the experimental results, typically within a ±0.4% margin, thereby providing strong evidence for the compound's elemental composition and purity.

Theoretical and Computational Studies of 6h,7h Furo 2,3 D Pyridazin 7 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6H,7H-Furo[2,3-d]pyridazin-7-one, these calculations would provide a deep understanding of its behavior at the atomic and electronic levels.

Electronic Structure Analysis (e.g., HOMO, LUMO, Electrostatic Potentials)

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) would provide a visual representation of the charge distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are essential for predicting how the molecule will interact with other chemical species. For instance, in analogous pyridazinone structures, the nitrogen and oxygen atoms are often identified as electronegative sites. researchgate.net

Calculation of Quantum Chemical Descriptors

A variety of quantum chemical descriptors can be calculated to predict the physicochemical properties and biological activity of this compound. These descriptors include, but are not limited to, electronegativity, chemical hardness and softness, and the global electrophilicity index. Such parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its observed activity. For related pyridazinone derivatives, these descriptors have been used to infer potential biological activity. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

A thorough conformational analysis would identify the most stable three-dimensional arrangement of the atoms in this compound. By employing computational methods, the potential energy surface of the molecule can be explored to locate various conformers and determine their relative energies.

Molecular geometry optimization would then yield the most stable, low-energy structure. This process provides precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all other computational studies, including the calculation of spectroscopic parameters.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. By mapping the reaction pathways, identifying transition states, and calculating activation energies, a detailed, step-by-step understanding of the reaction mechanism can be obtained. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra would show the characteristic vibrational frequencies corresponding to the different functional groups present in the molecule.

Calculated NMR chemical shifts for ¹H and ¹³C atoms would aid in the interpretation of experimental NMR spectra, facilitating the assignment of each signal to a specific atom in the molecule.

Predicted UV-Vis spectra would provide information about the electronic transitions within the molecule, which are related to its electronic structure.

The available research on related pyridazinone and fused heterocyclic systems primarily investigates their potential biological activities, such as kinase inhibition and antiviral properties. These studies often employ computational methods to understand structure-activity relationships in a biological context.

For instance, theoretical studies have been conducted on various pyridazinone derivatives to explore their physicochemical properties. mdpi.com These investigations may involve:

Frontier Molecular Orbital (FMO) analysis: To determine the chemical reactivity of a molecule by examining the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps: To identify the electron-rich and electron-poor regions of a molecule, which can predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis: To understand the intramolecular and intermolecular bonding and interactions between different parts of a molecule.

Hirshfeld surface analysis: To visualize and quantify intermolecular interactions within a crystal structure.

While these computational techniques are powerful tools for elucidating the electronic and structural properties of molecules, specific data tables and detailed research findings pertaining to the non-biological, structure-property relationships of This compound remain uncharacterised in published research. Studies on related structures, such as pyrrolo[2,3-d]pyrimidin-6-ones and pyrido[2,3-d]pyrimidin-7-ones, have focused on their interactions with biological targets like cyclin-dependent kinases, which falls outside the scope of non-biological applications. nih.govnih.gov

Therefore, a detailed section on the structure-property relationship studies of This compound for non-biological applications, complete with data tables and specific research findings, cannot be constructed at this time due to a lack of available scientific literature on this specific compound and application. Further theoretical and computational research is required to explore the potential of this molecule in areas such as materials science or electronics.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Building Blocks and Chemical Intermediates in Complex Molecule Synthesis

The 6H,7H-Furo[2,3-d]pyridazin-7-one core is a pivotal building block in the synthesis of more elaborate molecular architectures. Chemists utilize the inherent reactivity of the fused ring system to introduce a variety of substituents, thereby creating libraries of derivatives for further study. The development of potent kinase inhibitors, for example, often relies on the functionalization of such heterocyclic cores. nih.govnih.gov The synthesis of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines, a related scaffold, highlights a strategy where different chemical groups are systematically added to the core structure to optimize biological activity. nih.gov

The process often involves multi-step synthetic sequences that leverage chemoselective, metal-mediated coupling reactions. nih.gov For instance, in the synthesis of related pyridazine (B1198779) derivatives, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed to attach various (hetero)aromatic moieties to the core. mdpi.comresearchgate.net This versatility is advantageous as it allows for the use of readily available coupling components. mdpi.com The electron-deficient nature of the pyridazine ring facilitates reactions like the oxidative addition of palladium to a halogen-carbon bond, often without requiring expensive, specialized ligands. mdpi.com This makes halogenated furo[2,3-d]pyridazinones valuable intermediates for constructing a diverse array of complex molecules.

Scaffold for Novel Heterocyclic System Construction

The furo[2,3-d]pyridazine framework is an exemplary scaffold for the construction of new and diverse heterocyclic systems. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is a critical aspect of rational drug design. The furo[3,2-b]pyridine (B1253681) core, a structural isomer, has been identified as a "privileged scaffold" capable of yielding highly selective kinase inhibitors. nih.gov This concept of a privileged scaffold—a molecular framework that can provide ligands for multiple biological receptors—is central to modern medicinal chemistry.

The development of inhibitors for targets like anaplastic lymphoma kinase (ALK) and receptor-interacting serine/threonine-protein kinase 1 (RIPK1) often begins with a core heterocyclic structure. nih.govnih.gov For example, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been designed and synthesized as potent RIPK1 inhibitors, demonstrating the utility of this general scaffold in creating targeted therapeutics. nih.gov The synthesis of these complex derivatives relies on the foundational chemistry of the parent heterocyclic system, which is modified and elaborated upon to achieve the desired biological effect. nih.govnih.gov

Applications in Functional Materials Development

The electronic characteristics of the pyridazine ring system, a key component of this compound, make it a candidate for the development of functional organic materials. The pyridazine heterocycle is known to be electron-deficient. mdpi.comresearchgate.net This property is fundamental to creating "push-pull" systems, where the electron-deficient core is combined with electron-rich moieties to tailor the material's electronic and optical properties. mdpi.comresearchgate.net

While direct applications of this compound in organic photovoltaics (OPVs) are not extensively documented, the underlying properties of its constituent rings are highly relevant. Research into related pyridazine-based molecules has shown considerable potential for optoelectronic functional materials. mdpi.com By functionalizing the electron-deficient pyridazine ring with an electron-rich heterocycle like thiophene, researchers have synthesized π-conjugated push-pull molecules. mdpi.comresearchgate.net This molecular design is crucial for organic electronic materials, as it can facilitate intramolecular charge transfer upon photoexcitation, a key process in OPV devices. The electronic structure and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by varying the substituents, which in turn affects the material's absorption spectrum and charge transport properties. researchgate.net

The synthesis of various pyridazine derivatives has been explored to evaluate their optical and electronic properties through both experimental studies and Density Functional Theory (DFT) calculations. mdpi.comresearchgate.net These studies provide insight into conformation, electronic structure, and electron distribution. mdpi.comresearchgate.net Certain thienylpyridazine derivatives have been investigated for their second-order nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical computing. researchgate.net The fluorescence properties of these compounds have also been studied, though some derivatives exhibit relatively weak emission with low quantum yields. mdpi.com

Below is a table summarizing the optical properties of some synthesized thienylpyridazine derivatives, which share the core pyridazine ring with the title compound.

Compoundλmax (nm) in Ethanol (B145695)Fluorescence Quantum Yield (ΦF)
3a 3570.003 - 0.006
3b 3540.003 - 0.006
3c 3320.003 - 0.006
3d 3230.003 - 0.006
3e 3140.003 - 0.006
Data sourced from Fernandes et al. (2018). mdpi.com

Scaffold Hopping in Chemical Design (focus on synthetic strategy and scaffold transformation)

Scaffold hopping is a powerful strategy in medicinal chemistry used to design new compounds by replacing a central molecular core with a structurally different one that maintains similar biological activity. This technique is employed to discover novel intellectual property, improve properties like potency or solubility, or circumvent known liabilities of an existing chemical series. nih.govnih.gov The furo[2,3-d]pyridazine scaffold is an excellent candidate for such design strategies.

A prominent example of this strategy involved the discovery of potent inhibitors of NF-κB Inducing Kinase (NIK), where a scaffold-hopping approach combined with structure-based design led to a new lead chemical series. nih.gov Similarly, in the search for new anaplastic lymphoma kinase (ALK) inhibitors to combat drug resistance, 6,8-disubstituted purines were designed as analogues of ALK-inhibiting thieno[3,2-d]pyrimidines through a scaffold hopping strategy. nih.gov This highlights a common transformation where one fused heterocyclic system is replaced by another to explore new chemical space. nih.gov In another instance, researchers switched from a pyrazolopyrimidine core to a pyrrolopyrimidine core in an effort to improve the selectivity of Aurora kinase inhibitors. nih.gov This change in the central scaffold allowed for different functionalization patterns and ultimately led to analogs with improved properties. nih.gov The furo[2,3-d]pyridazine structure, as a bioisosteric analogue of naturally occurring purines, represents a valuable starting point or an alternative scaffold in such medicinal chemistry campaigns. nih.gov

Future Directions and Emerging Research Avenues in Furo 2,3 D Pyridazin 7 One Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of furo-fused pyridazine (B1198779) and pyrimidine (B1678525) cores is a central theme in their ongoing development. Modern synthetic chemistry aims for efficiency, scalability, and environmental responsibility.

Multicomponent Reactions (MCRs): Researchers are increasingly employing MCRs to construct complex heterocyclic systems from simple starting materials in a single step. An eco-friendly, three-component condensation of cyclic 1,3-diketones, aromatic aldehydes, and aryl isocyanide has been successfully used to synthesize furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in water without a catalyst. researchgate.net This approach is highly efficient, minimizing waste and avoiding the need for isolating intermediates. researchgate.net

Microwave-Assisted Chemistry: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields. For instance, the synthesis of certain pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines utilizes microwave assistance for the final cyclization steps, demonstrating a significant improvement over conventional heating methods. nih.gov

Scalable Syntheses: A significant challenge is moving from laboratory-scale synthesis to gram-scale production. A concise, four-step synthesis for furo[2,3-b]pyridines has been developed that is high-yielding, requires only a single chromatographic purification, and is amenable to scale-up. nih.gov This route provides rapid, multi-gram access to a core structure with functional handles, facilitating broader research. nih.gov

Palladium-Catalyzed Cross-Coupling: This remains a highly effective method for introducing diverse substituents onto the pyridazinone core. Suzuki-Miyaura cross-coupling reactions are frequently used to functionalize the heterocyclic scaffold, allowing for the creation of extensive compound libraries. nih.gov

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of the furo[2,3-d]pyridazin-7-one scaffold is crucial for its application. Research is uncovering novel transformations that expand its chemical utility.

Ring System Interconversion: Under specific reaction conditions, the fused furan (B31954) ring can undergo transformation. For example, when furo[2,3-h]cinnolin-3(2H)-one was refluxed with hydrazine (B178648) hydrate (B1144303) for an extended period, the furan ring was converted into an additional pyridazine ring, yielding a novel 4-amino-1,2-dihydropyridazino[3,4-f]cinnolin-3-ol. semanticscholar.org This type of skeletal rearrangement opens up pathways to new and complex heterocyclic systems.

Regioselective Reactions: The synthesis of thiazolo[3,2-a]pyrimidin-7-ones, analogues of the furo-pyridazine system, has been achieved through an N1 regioselective intramolecular cyclization. nih.gov This level of control is critical for building specific isomers and understanding the electronic and steric factors that govern reactivity.

Chemoselective Functionalization: The development of furo-fused cores with multiple, differentially reactive sites is a key goal. A synthesis of a furo[2,3-b]pyridine (B1315467) core was designed to incorporate handles at the 3- and 5-positions that are suitable for chemoselective palladium-mediated cross-coupling reactions, allowing for controlled, stepwise derivatization. nih.gov

Advanced Derivatization for Tailored Material or Catalytic Properties

Beyond their biological roles, furo[2,3-d]pyridazine-based structures are being explored for their potential in catalysis and materials science.

Asymmetric Catalysis: A significant breakthrough has been the use of a dual catalytic system, combining a gold complex with a chiral phosphoric acid, for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives. nih.govnih.gov This multicomponent, multicatalytic process mimics enzymatic machinery to produce complex molecules with high stereoselectivity. nih.govnih.gov The chiral phosphoric acid catalyst plays a fundamental role in controlling the stereochemical outcome through non-covalent interactions. nih.gov This demonstrates the potential of these scaffolds to serve as ligands or components in novel catalytic systems.

Development of Molecular Probes: The potent and selective nature of some derivatives makes them ideal candidates for development as chemical probes. For example, highly selective inhibitors of specific kinases can be used as tools to study cellular signaling pathways. nih.govrsc.org These non-clinical applications are vital for fundamental biological research.

Deeper Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry provides invaluable insights into the behavior of these molecules, guiding rational design and explaining experimental observations.

Molecular Docking and Dynamics: Molecular docking and dynamics simulations are routinely used to understand how these molecules interact with biological targets like kinases. nih.gov These studies reveal key binding patterns and amino acid interactions, explaining the basis for inhibitor potency and selectivity. nih.govnih.gov For instance, modeling was used to elucidate the structural features that allow a pyrido[2,3-d]pyridazine-2,8-dione derivative to act as a dual inhibitor of COX-1 and COX-2. rsc.org

Understanding Catalytic Mechanisms: Computational studies have been crucial in explaining the high stereoselectivity observed in the dual-catalyst synthesis of furo[2,3-b]pyrroles. nih.gov These calculations suggest that the linear geometry of the catalyst's substituent and non-covalent interactions between the catalyst and the reagents are key factors, providing a deeper understanding that can guide the design of future catalysts. nih.govnih.gov

Metabolism Prediction: In the development of related pyrrolo[2,3-d]pyrimidin-6-ones, in vivo metabolite identification combined with theoretical understanding pinpointed sulfonamide dealkylation as a primary metabolic pathway. nih.gov This knowledge allowed researchers to use the deuterium (B1214612) effect to ameliorate this metabolic instability, showcasing how theoretical insights can solve practical chemical challenges. nih.gov

Potential Integration into New Chemical Technologies and Methodologies (Non-clinical)

The unique properties of the furo[2,3-d]pyridazine core are positioning it as a valuable component in emerging chemical technologies.

Advancements in Chemical Synthesis: The development of MCRs and environmentally friendly syntheses in water for these scaffolds represents an integration into green chemistry methodologies. researchgate.net These processes are more sustainable and align with the modern demands of chemical production. nih.gov

Platform for Fragment-Based Discovery: The furo-fused heterocyclic cores serve as "privileged fragments" or versatile templates for kinase inhibitor design. nih.govresearchgate.net This concept is central to modern medicinal and chemical biology research, where such core structures provide a starting point for developing highly selective modulators of protein function for research purposes.

Development of Chemoselective Tools: The ability to create scaffolds with multiple, orthogonally reactive sites allows for their use in complex, multi-step synthetic strategies and for the creation of bifunctional molecules. nih.gov These advanced building blocks are valuable for constructing sophisticated molecular architectures for a variety of chemical and biological investigations.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Coupling constants (e.g., J = 5.5 Hz for thiophene protons in pyrido-thieno systems) confirm regiochemistry and ring fusion patterns .
  • X-ray Crystallography : Absolute configuration determination, as demonstrated for 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one derivatives (InChIKey: MIAHTBIMJZUYTO-UHFFFAOYSA-N) .
  • Mass Spectrometry : High-resolution MS distinguishes between isobaric impurities, critical for validating synthetic intermediates .

Advanced Consideration : Discrepancies in spectral assignments (e.g., overlapping signals in crowded aromatic regions) may require isotopic labeling or 2D NMR (COSY, HSQC) .

What biological activities have been reported for pyridazinone derivatives, and how are structure-activity relationships (SAR) analyzed?

Q. Basic Research Focus

  • Antiviral/Antiproliferative Activity : Pyrrolo[2,3-d]pyridazin-7-one nucleosides exhibit activity against herpesviruses (IC₅₀ = 0.5–5 µM), with carbohydrate modifications enhancing bioavailability .
  • Antioxidant Properties : 5-Substituted pyrrolo[1,2-b]pyridazines show radical-scavenging activity via electron paramagnetic resonance (EPR) assays .

Advanced Consideration : Contradictory SAR data (e.g., cyclopropyl vs. methyl substituents) necessitate combinatorial library synthesis and multivariate statistical modeling to deconvolute substituent effects .

How are impurities and degradation products of this compound monitored during pharmaceutical development?

Q. Advanced Research Focus

  • HPLC Method Development : Use ammonium acetate buffers (pH 6.5) with C18 columns for resolving polar degradation products, as standardized for pyrido[1,2-a]pyrimidin-4-one APIs .
  • Forced Degradation Studies : Acid/alkali hydrolysis, photolysis, and thermal stress identify labile functional groups (e.g., lactone ring opening in furo-chromenones) .
  • Reference Standards : Pharmacopeial guidelines require certified impurities (e.g., ofloxacin N-oxide hydrochloride) for quantitative analysis .

What computational methods are used to predict the physicochemical properties of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solubility parameters (logP) using XlogP3.0 or similar algorithms, validated against experimental partition coefficients .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends, such as cyclopropyl ring stability under oxidative conditions .
  • Topological Polar Surface Area (TPSA) : Correlate TPSA (e.g., 67.5 Ų for 4-cyclopropylisoxazolo derivatives) with membrane permeability in ADMET profiling .

How do structural modifications (e.g., cyclopropyl substitution) impact the stability and bioavailability of pyridazinone derivatives?

Q. Advanced Research Focus

  • Cyclopropyl Groups : Enhance metabolic stability by reducing CYP450-mediated oxidation, as shown in pyrazolo[3,4-d]pyridazin-7-one analogs .
  • Hydroxypropyl Substituents : Increase aqueous solubility but may introduce pH-dependent degradation pathways, requiring buffered formulations .
  • Validation : Accelerated stability studies (40°C/75% RH) and biorelevant dissolution testing (FaSSIF/FeSSIF media) .

What are the challenges in crystallizing this compound derivatives for X-ray analysis?

Q. Advanced Research Focus

  • Polymorphism : Multiple crystal forms (e.g., 7H-furo[3,2-g]chromen-7-one hydrates) complicate phase identification; use differential scanning calorimetry (DSC) and PXRD .
  • Solvent Selection : High-vapor-pressure solvents (e.g., ether) favor single-crystal growth, while DMSO/water mixtures induce amorphous precipitation .

How can synthetic byproducts (e.g., regioisomers) be minimized during pyridazinone synthesis?

Q. Advanced Research Focus

  • Kinetic Control : Lower reaction temperatures (0–5°C) favor selective cyclization over competing pathways in pyrido[2,3-d]pyrimidin-7-one synthesis .
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) suppress dimerization side reactions in cross-coupling steps .
  • In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.